molecular formula C38H47NO13 B022564 3-Formylrifamycin SV CAS No. 13292-22-3

3-Formylrifamycin SV

Cat. No. B022564
CAS RN: 13292-22-3
M. Wt: 725.8 g/mol
InChI Key: BBNQHOMJRFAQBN-UPZFVJMDSA-N
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Description

3-Formylrifamycin SV is a synthetic antibiotic derived from the fermentation of Streptomyces mediterranei . It is used as a reference standard in pharmaceutical substances and medicinal products .


Synthesis Analysis

The first synthesis of rifampicin, a derivative of 3-Formylrifamycin SV, was described by reacting 3-Formylrifamycin SV with 1-amino-4-methyl piperazine in tetrahydrofuran . A new method for preparing rifampicin was reported, which involved the formation of 3-substituted 1,3-oxazino rifamycins by the reaction of rifamycin S and N-bis-hydroxymethyl-amine . Another process for the manufacture of 3-Formylrifamycin SV involves splitting 3-aminomethyl-rifamycin S compounds by acids in the presence of water .


Molecular Structure Analysis

The molecular formula of 3-Formylrifamycin SV is C38H47NO13 . Its average mass is 725.779 Da and its monoisotopic mass is 725.304749 Da .


Chemical Reactions Analysis

The first synthesis of rifampicin involved the reaction of 3-Formylrifamycin SV with 1-amino-4-methyl piperazine in tetrahydrofuran . Another study investigated the reaction of 3-Formylrifamycin SV with gaseous ammonia and acetone .


Physical And Chemical Properties Analysis

The density of 3-Formylrifamycin SV is 1.4±0.1 g/cm3. Its boiling point is 929.8±75.0 °C at 760 mmHg. The vapour pressure is 0.0±0.3 mmHg at 25°C. The enthalpy of vaporization is 141.7±3.0 kJ/mol and the flash point is 516.1±37.1 °C .

Scientific Research Applications

Antibiotic Synthesis

3-Formylrifamycin: serves as a crucial intermediate in the synthesis of rifampicin , a potent antibiotic widely used to treat tuberculosis, leprosy, and Legionnaire’s disease . The compound’s ability to react with primary amines and hydrazines is fundamental in the creation of rifampicin through a series of chemical reactions that enhance its antibacterial efficacy.

Tuberculosis Treatment Research

The modification of 3-Formylrifamycin has led to the development of several rifamycin derivatives. These derivatives are instrumental in advancing the treatment of tuberculosis by targeting RNA synthesis in the bacterial cells, thereby inhibiting their growth and survival .

Antimicrobial Activity Enhancement

Research into the biosynthesis of rifamycin SV and its derivatives, including 3-Formylrifamycin , has revealed a network of reactions that could potentially be exploited to enhance the antimicrobial activity of these compounds. Understanding these pathways is key to developing new drugs with improved efficacy against resistant bacterial strains .

Biochemical Studies of DNA Polymerase Inhibition

3-Formylrifamycin: has been studied for its interaction with bacterial DNA-directed RNA polymerase (DDRP), the enzyme targeted by rifamycins. Insights into the conformation of the active molecule and its binding to DDRP can lead to the design of new antibiotics with specific structural features for enhanced activity .

Electromethanogenesis Research

While not directly related to 3-Formylrifamycin , the field of electromethanogenesis has seen significant research interest. This process involves the conversion of electrical current into methane by microbes and represents a novel approach to waste treatment and renewable energy storage . The study of rifamycin derivatives, including 3-Formylrifamycin , could provide insights into similar biochemical transformations.

Ethnobotany and Traditional Medicine

The broader family of rifamycins, to which 3-Formylrifamycin belongs, has been the subject of ethnobotanical research. This research explores the traditional uses of these compounds in various cultures and their potential applications in modern medicine, particularly in treating infections and other diseases .

Mechanism of Action

Target of Action

3-Formylrifamycin, also known as Rifaldehyde or 3-Formylrifamycin SV, is a member of the rifamycin family of antibiotics . The primary target of 3-Formylrifamycin is the bacterial DNA-dependent RNA polymerase (RNAP) . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from a DNA template .

Mode of Action

3-Formylrifamycin exerts its antibacterial effect by inhibiting RNA synthesis . It achieves this by binding strongly to the RNAP of prokaryotes . This interaction prevents the initiation of messenger RNA synthesis in nonmammalian cells , thereby disrupting the normal functioning of the bacteria and leading to their death .

Biochemical Pathways

The action of 3-Formylrifamycin affects the RNA synthesis pathway in bacteria . By inhibiting RNAP, the antibiotic disrupts the transcription process, which is a critical step in protein synthesis . This disruption affects the bacteria’s ability to produce essential proteins, leading to their death .

Pharmacokinetics

The pharmacokinetics of 3-Formylrifamycin and other rifamycins are complex. Rifampin, a derivative of 3-Formylrifamycin, is known to be rapidly absorbed . . For instance, rifampin has a bioavailability of approximately 68% . The absorption, distribution, metabolism, and excretion (ADME) properties of 3-Formylrifamycin specifically would need further investigation.

Result of Action

The result of 3-Formylrifamycin’s action is the death of the bacteria . By inhibiting RNAP and disrupting RNA synthesis, the antibiotic prevents the bacteria from producing essential proteins . This disruption in protein synthesis ultimately leads to the death of the bacteria .

Action Environment

The action of 3-Formylrifamycin can be influenced by various environmental factors. For instance, the degradation of rifampicin, a rifamycin, in an acidic medium to form 3-Formylrifamycin SV, a poorly absorbed compound, is accelerated in the presence of isoniazid, contributing to the poor bioavailability of rifampicin . This suggests that the presence of other compounds in the environment can affect the stability and efficacy of 3-Formylrifamycin.

Safety and Hazards

3-Formylrifamycin SV causes serious eye damage and is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment and to wear protective clothing, eye protection, and face protection when handling it .

Future Directions

The continuous flow synthesis of rifampicin starting from rifamycin S and tert-butylamine was studied in a microreactor, which used 25% less 1-amino-4-methyl piperazine and got 16% higher overall yield without changing the solvent and purification process between steps . This method has good potential for further industrial application .

properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,24-,29-,30+,34+,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNQHOMJRFAQBN-UPZFVJMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formylrifamycin SV

CAS RN

13292-22-3
Record name 3-Formylrifamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13292-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formylrifamycin SV
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013292223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-FORMYLRIFAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C87UV623UL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does 3-Formylrifamycin SV affect bacterial RNA polymerase differently than rifampicin?

A2: While both 3-Formylrifamycin SV derivatives and rifampicin target bacterial DNA-dependent RNA polymerase, their mechanism of action differs slightly. Research suggests that dimeric rifamycins, synthesized using 3-Formylrifamycin SV, might bind to an additional weak site on the RNA polymerase, leading to activity against rifampicin-resistant mutants. [] This difference in binding could be crucial in combating emerging antibiotic resistance.

Q2: Are there any antiviral properties associated with 3-Formylrifamycin SV or its derivatives?

A3: Yes, certain 3-Formylrifamycin SV derivatives have shown antiviral activity against specific viruses like vaccinia virus, herpes simplex virus, and pseudorabies virus. [] Studies suggest this activity might be linked to the inhibition of viral RNA-dependent DNA polymerase or interference with viral protein formation. [, ]

Q3: What is the molecular formula and weight of 3-Formylrifamycin SV?

A4: The molecular formula of 3-Formylrifamycin SV is C37H47NO12, and its molecular weight is 717.77 g/mol. [, ]

Q4: How stable is 3-Formylrifamycin SV in different pharmaceutical formulations?

A5: Stability studies on fixed-dose combination anti-tuberculosis products containing rifampicin (a derivative of 3-Formylrifamycin SV) revealed significant instability under accelerated conditions, especially in the presence of isoniazid. [] This instability was linked to the formation of the isonicotinyl hydrazone of 3-Formylrifamycin. [, ]

Q5: What types of chemical reactions can be performed using 3-Formylrifamycin SV as a starting material?

A6: 3-Formylrifamycin SV's aldehyde group provides a versatile handle for various chemical transformations. Researchers have successfully synthesized a wide array of derivatives through reactions with ammonia and acetone, [] formalin and primary alkylamines, [] secondary amines, [] hydrazines, [, , ] oximes, [, ] and sulfonium and phosphonium ylides. [] These modifications aim to enhance the biological activity and physicochemical properties of the parent compound.

Q6: Have computational methods been used to study 3-Formylrifamycin SV and its derivatives?

A7: Yes, computational studies have been employed to understand the structure and behavior of 3-Formylrifamycin SV derivatives. Density functional theory (DFT) calculations have been particularly useful in visualizing the structures of various derivatives and analyzing their intramolecular hydrogen bonding patterns. [] These calculations provide insights into the relationship between structure and activity, guiding the design of new derivatives with improved properties.

Q7: How do structural modifications of 3-Formylrifamycin SV impact its antibacterial activity?

A8: The nature of the substituent at the 3-position significantly influences the antibacterial activity of 3-Formylrifamycin SV derivatives. [, , ] For instance, introducing a piperazinoacethydrazone moiety with various substituents on the phenyl ring led to compounds with varied activity against different bacterial strains. [] This highlights the importance of SAR studies in optimizing the structure for desired antibacterial properties.

Q8: What are the challenges in formulating stable 3-Formylrifamycin SV derivatives?

A9: A significant challenge lies in preventing the degradation of 3-Formylrifamycin SV derivatives, particularly in the presence of other drugs like isoniazid. [, ] Research emphasizes the need for high-quality packaging materials and careful formulation strategies to minimize degradation and ensure product stability. []

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